8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)
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Overview
Description
8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazine ring and two bicyclic structures containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium bicarbonate or an organic solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out under reflux conditions in organic solvents such as 1,4-dioxane or dichloroethane .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with primary amines results in the formation of amino-substituted triazines .
Scientific Research Applications
8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) involves its interaction with specific molecular targets. The chloro-substituted triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is similar to that of other triazine-based compounds used in herbicides and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
9,9’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole): A compound with a similar triazine core but different substituents.
Uniqueness
8,8’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane) is unique due to its bicyclic structures containing oxygen and nitrogen atoms, which confer distinct chemical and biological properties compared to other triazine derivatives .
Properties
Molecular Formula |
C15H20ClN5O2 |
---|---|
Molecular Weight |
337.80 g/mol |
IUPAC Name |
8-[4-chloro-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H20ClN5O2/c16-13-17-14(20-9-1-2-10(20)6-22-5-9)19-15(18-13)21-11-3-4-12(21)8-23-7-11/h9-12H,1-8H2 |
InChI Key |
PAYUTNRAFUQMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)Cl)N4C5CCC4COC5 |
Origin of Product |
United States |
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